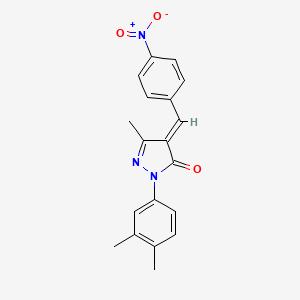![molecular formula C15H14N2O2S B11544346 2-Hydroxy-N'-[(E)-[4-(methylsulfanyl)phenyl]methylidene]benzohydrazide](/img/structure/B11544346.png)
2-Hydroxy-N'-[(E)-[4-(methylsulfanyl)phenyl]methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N’-[(E)-[4-(methylsulfanyl)phenyl]methylidene]benzohydrazide is a chemical compound known for its diverse applications in scientific research It is characterized by its unique molecular structure, which includes a hydroxyl group, a methylsulfanyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N’-[(E)-[4-(methylsulfanyl)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-(methylsulfanyl)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N’-[(E)-[4-(methylsulfanyl)phenyl]methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The hydroxyl and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-N’-[(E)-[4-(methylsulfanyl)phenyl]methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N’-[(E)-[4-(methylsulfanyl)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s anticancer properties are attributed to its ability to induce apoptosis in cancer cells through the inhibition of key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N’-[(E)-[4-(methoxyphenyl]methylidene]benzohydrazide
- 4-Hydroxy-N’-[(E)-[4-(methylsulfanyl)phenyl]methylidene]benzohydrazide
- 2-Hydroxy-N’-[(E)-[4-(chlorophenyl]methylidene]benzohydrazide
Uniqueness
2-Hydroxy-N’-[(E)-[4-(methylsulfanyl)phenyl]methylidene]benzohydrazide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H14N2O2S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O2S/c1-20-12-8-6-11(7-9-12)10-16-17-15(19)13-4-2-3-5-14(13)18/h2-10,18H,1H3,(H,17,19)/b16-10+ |
InChI Key |
IOGQAGRZLRLDCU-MHWRWJLKSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11544265.png)
![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11544269.png)
![4-Fluoro-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11544280.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11544282.png)
![1-[(E)-(9H-fluoren-2-ylimino)methyl]naphthalen-2-ol](/img/structure/B11544284.png)
![2-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11544291.png)
![2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B11544297.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11544299.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11544300.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11544312.png)
![N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11544323.png)
![1,4-Bis[2-(phenylsulfanyl)ethyl]piperazine](/img/structure/B11544326.png)
![2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11544337.png)

